Ethyl 1-cyanocyclopentanecarboxylate

Vue d'ensemble

Description

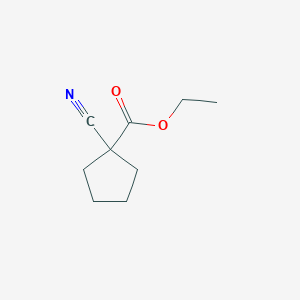

Ethyl 1-cyanocyclopentanecarboxylate is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of cyclopentane, featuring a cyano group and an ethyl ester group attached to the cyclopentane ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Catalytic Hydrogenation of the Cyano Group

Ethyl 1-cyanocyclopentanecarboxylate undergoes selective hydrogenation of the nitrile group to form ethyl 1-(aminomethyl)cyclopentanecarboxylate.

-

Catalyst : Raney nickel (slurry in water)

-

Solvent : Ethanol

-

Atmosphere : H₂ gas

-

Temperature : Room temperature

-

Duration : 48 hours

Results :

| Parameter | Value |

|---|---|

| Starting Material | 10.0 g (59.8 mmol) |

| Product Yield | 7.30 g (71.0%) |

| Purity | Colorless oil |

Characterization :

-

¹H NMR (CDCl₃) : δ 4.13 (q, 2H), 2.80 (s, 2H), 1.24 (t, 3H).

-

Rf : 0.2 (10% MeOH/DCM, ninhydrin stain).

This reduction preserves the ester group while converting the nitrile to a primary amine, demonstrating chemoselectivity under mild conditions.

Acidic Hydrolysis for Carboxylic Acid Formation

The nitrile group can be hydrolyzed to a carboxylic acid under strongly acidic conditions.

-

Reagents : Concentrated HCl (100 mL)

-

Conditions : Reflux for 90 hours

-

Substrate : Ethyl 1-cyano-1,2-cyclopentane dicarboxylate (28 g)

Results :

| Parameter | Value |

|---|---|

| Product | Trans-cyclopentane-1,2-dicarboxylic acid |

| Yield | 16.8 g (90%) |

| Melting Point | 161–163°C |

While this study used a dicarboxylate analog, the conditions are applicable to this compound for nitrile-to-acid conversion.

Base-Mediated Cyclization Reactions

This compound participates in cyclization reactions to form functionalized bicyclic derivatives. A study using DBU (1,8-diazabicycloundec-7-ene) in dichloromethane achieved high yields of 1,3-dicyanocyclopentane-1,3-dicarboxylates .

General Reaction Setup :

-

Base : DBU

-

Solvent : DCM

-

Temperature : Reflux (12 hours)

| Entry | R₁ | R₂ | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-CH₃ | p-Cl | 3a | 87 |

| 4 | m-Cl | H | 3d | 82 |

| 7 | p-Br | p-Cl | 3g | 85 |

Mechanistic Insight :

The reaction proceeds via deprotonation of the α-hydrogen to the ester, followed by nucleophilic attack on electrophilic substrates. The cyano group stabilizes intermediates through electron withdrawal.

Alkylation and Ring Expansion

Alkylation with diethyl malonate and 1,3-dibromopropane under basic conditions forms tetraethyl pentane-1,1,5,5-tetracarboxylate, a precursor to cyclopentane derivatives .

Key Steps :

-

Alkylation : NaOEt in ethanol, 24-hour reflux.

-

Cyclization : NaCN in ethanol, 60-hour reflux.

Yield Data :

| Step | Yield (%) |

|---|---|

| Alkylation | 89.7 |

| Cyclization to Cyano Ester | 81.6 |

Functional Group Compatibility

Applications De Recherche Scientifique

Basic Characteristics

- Molecular Weight : 167.21 g/mol

- Chemical Structure : Ethyl 1-cyanocyclopentanecarboxylate features a five-membered cyclopentane ring with an ethyl ester and a cyano group attached.

- IUPAC Name : Ethyl 1-cyanocyclopentane-1-carboxylate

- SMILES Notation : CCOC(=O)C1(CCCC1)C#N

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, such as:

- Nucleophilic Substitution Reactions : The cyano group can be replaced by other nucleophiles to create more complex molecules.

- Cyclization Reactions : The compound can undergo cyclization to form larger cyclic structures, which are valuable in drug development.

Medicinal Chemistry

Recent studies have explored the potential of this compound as a precursor for bioactive compounds. Its derivatives may exhibit pharmacological properties, making it a candidate for further investigation in drug design.

Proteomics Research

This compound has been utilized in proteomics research as a reagent for labeling proteins. This application is crucial for studying protein interactions and functions within biological systems .

Material Science

In material science, this compound can be employed in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to form esters makes it useful in creating copolymers with specific properties.

Case Study 1: Synthesis of Novel Cyclic Compounds

A study demonstrated the utility of this compound in synthesizing novel cyclic compounds through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Case Study 2: Development of Bioactive Derivatives

Research focused on modifying this compound to develop derivatives with potential anti-inflammatory properties. These derivatives were tested in vitro, showing promising results that warrant further exploration.

Mécanisme D'action

The mechanism of action of ethyl 1-cyanocyclopentanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in the body.

Comparaison Avec Des Composés Similaires

Ethyl 1-cyanocyclopentanecarboxylate can be compared with other similar compounds, such as:

Ethyl 1-cyanocyclohexanecarboxylate: Similar structure but with a six-membered ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts .

Activité Biologique

Ethyl 1-cyanocyclopentanecarboxylate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a cyclopentane ring substituted with a cyano group and an ethyl ester, contributing to its unique chemical reactivity and biological potential.

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been shown to inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes. For example, studies have reported the following IC50 values for enzyme inhibition:

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 25 |

| Aldose Reductase | 30 |

These findings suggest that the compound could be explored further for its potential in managing metabolic disorders.

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against several bacterial strains. The results from in vitro studies are summarized in the table below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The presence of the cyano group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins, while the ester group can form hydrogen bonds, stabilizing binding to its targets.

Case Study: Antidiabetic Potential

A study conducted on diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to control groups. The compound's ability to inhibit α-amylase and aldose reductase was highlighted as a key factor in its antidiabetic activity.

Research Findings: Pharmacological Profiles

Recent pharmacological evaluations have revealed that this compound possesses not only antimicrobial but also potential antitumor activities. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 18 |

| A549 (Lung) | 22 |

These findings suggest that further research into its anticancer properties is warranted.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 1-cyanocyclopentanecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization via nucleophilic substitution or condensation reactions. Key steps include using dry solvents (e.g., ethyl acetate) under inert atmospheres to minimize side reactions . For example, in analogous syntheses, precise temperature control (e.g., 0–25°C) and stoichiometric equivalence of reagents (e.g., 1:1 molar ratio of starting materials) are critical to achieving yields >80% . Yield optimization may require iterative adjustments to solvent polarity, reaction time, and catalyst selection.

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers expect?

- Methodological Answer :

- 1H-NMR : Expect signals for the ethyl ester group (δ ~4.1–4.3 ppm, quartet) and cyclopentane protons (δ ~1.5–2.5 ppm, multiplet). The cyano group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .

- IR : A strong absorption band near ~2250 cm⁻¹ confirms the nitrile (C≡N) group.

- Mass Spec : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₉H₁₁NO₂, theoretical m/z = 165.08).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and EN 166-certified safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation. Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly post-handling .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions between the compound’s nitrile/ester groups and target receptors (e.g., serotonin receptors). Parameters to optimize include grid box size (centered on binding pockets) and Lamarckian genetic algorithms for conformational sampling. Validation requires comparing docking scores (e.g., binding affinity ≤−7.0 kcal/mol) with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Systematic analysis of variables is key:

- Purity of Reagents : Use HPLC-grade solvents to eliminate trace water.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) versus Brønsted acids (e.g., p-toluenesulfonic acid) .

- Statistical Tools : Apply factorial design (e.g., Taguchi methods) to identify critical factors (temperature > solvent choice).

Q. What strategies enable enantiomeric separation of this compound derivatives, and how is enantiopurity confirmed?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) using hexane/isopropanol mobile phases resolves enantiomers. Confirm enantiopurity via:

- Optical Rotation : Compare observed [α]ᴅ values with literature.

- Circular Dichroism (CD) : Match Cotton effects to known configurations .

Q. What are the limitations of using this compound in enzyme inhibition assays, and how can experimental design address them?

- Methodological Answer : Limitations include non-specific binding due to the compound’s lipophilicity (logP ~1.5). Mitigation strategies:

- Structure-Activity Relationship (SAR) : Introduce polar substituents (e.g., hydroxyl groups) to improve selectivity.

- Competitive Assays : Use fluorogenic substrates to quantify inhibition kinetics (e.g., Kᵢ determination) .

Propriétés

IUPAC Name |

ethyl 1-cyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWIERPHIAKPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576921 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28247-14-5 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.